N-(3-aminopropyl)-2-fluoro-N-methylaniline

Description

Nomenclature and Structural Classification

N-(3-Aminopropyl)-2-fluoro-N-methylaniline is systematically named N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine according to IUPAC guidelines. Its structure comprises a propane-1,3-diamine backbone substituted with a methyl group and a 2-fluorophenyl group at the central nitrogen atom. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 1018650-31-1 |

| Molecular Formula | C₁₀H₁₅FN₂ |

| ChEMBL ID | CHEMBL4592482 |

| Synonyms | TQB65031; N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine |

The compound belongs to the arylalkylamine class, characterized by a fluorinated aromatic ring and a flexible aliphatic chain with terminal amine functionality.

Historical Context and Discovery

First documented in chemical databases in 2009, this compound emerged during efforts to develop novel pharmacophores. Its synthesis aligns with advancements in fluorinated aromatic amines , which gained prominence in the late 20th century for their applications in medicinal chemistry. While no single publication claims its discovery, its inclusion in ChEMBL (a curated database of bioactive molecules) underscores its relevance in drug discovery pipelines.

Chemical Identification Parameters

Critical physicochemical parameters include:

The compound’s EC Number (113-060-9) and SMILES (CN(CCCN)C1=CC=CC=C1F) further aid in its identification.

Molecular Structure and Stereochemistry

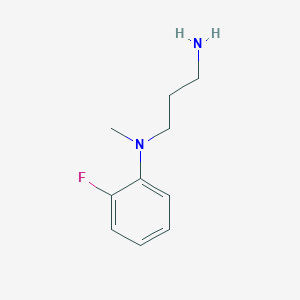

The molecular structure (Fig. 1) features:

- A 2-fluorophenyl group ortho to the methyl-substituted nitrogen.

- A propane-1,3-diamine chain with a terminal primary amine.

F

│

C₆H₄─N─CH₃

│

CH₂─CH₂─CH₂─NH₂

Stereochemical Considerations :

- The central nitrogen adopts a pyramidal geometry due to sp³ hybridization, though conjugation with the aromatic ring may reduce pyramidalization.

- No chiral centers are present, rendering the compound achiral .

- The ortho-fluorine imposes steric and electronic effects, altering reactivity compared to non-fluorinated analogs.

The planar aromatic ring and flexible aliphatic chain suggest potential for intermolecular interactions, such as π-π stacking and hydrogen bonding.

Properties

IUPAC Name |

N'-(2-fluorophenyl)-N'-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15FN2/c1-13(8-4-7-12)10-6-3-2-5-9(10)11/h2-3,5-6H,4,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWCROAQADYWAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCN)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation-Methylation-Ammonolysis Route

This method uses o-fluoroaniline and p-acetamidobenzenesulfonyl chloride as starting materials to produce N-methyl-2-fluoroaniline and crystalline sulfanilamide as co-products. The process is outlined as follows:

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Condensation | o-fluoroaniline + p-acetamidobenzenesulfonyl chloride → Substance A | Solvent: dichloromethane or tetrahydrofuran; Temp: 0-5 °C to RT; Triethylamine added dropwise; Stir 2-2.7 h | 96-98 | High yield, mild conditions |

| 2. Methylation & Amino Deprotection | Substance A + methyl iodide + sodium hydride → Substance B | Solvent: tetrahydrofuran or N,N-dimethylaniline; Temp: 0 to -5 °C; Stir 2-4 h; Water quench; Amino deprotection at 25-60 °C | Not purified intermediate | Efficient methylation and deprotection |

| 3. Ammonolysis | Substance B + ammonia solution (28%) reflux | 4.5-5 h reflux; Crystallization at 0-5 °C | N-methyl-2-fluoroaniline yield: 83-86; Sulfanilamide yield: 82-85 | Co-production reduces cost and time |

This method benefits from cheap, readily available raw materials, a short reaction route, simple operation, and environmentally friendly conditions suitable for industrial scale-up.

Amidation-Methylation-Hydrolysis Route

Another approach involves the amidation of o-fluoroaniline to form N-(2-fluorophenyl) formamide, followed by methylation using dimethyl carbonate and potassium carbonate as catalyst, and subsequent hydrolysis to yield N-methyl o-fluoroaniline.

| Step | Reaction Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Amidation | o-fluoroaniline + formic acid → N-(2-fluorophenyl) formamide | Post-reaction washing to pH 6-7; Toluene distillation | Not specified | High purity intermediate |

| 2. Methylation | N-(2-fluorophenyl) formamide + dimethyl carbonate + K2CO3 | Temp: 120-140 °C; Pressure: 0.4-0.6 MPa; Time: 3-5 h; Autoclave | 92.8-94.8 | Potassium carbonate preferred catalyst for easy removal |

| 3. Hydrolysis | N-methyl-N-(2-fluorophenyl) formamide + sulfuric acid + water | Temp: 80 °C; Time: 5 h; Neutralization to pH 7-8 | 86.5-96.04 | High purity N-methyl o-fluoroaniline obtained |

This method offers high yields and purity, with controlled reaction parameters to optimize safety and efficiency. The use of dimethyl carbonate as a methylating agent is environmentally favorable.

While the above methods focus on N-methyl-2-fluoroaniline synthesis, the introduction of the 3-aminopropyl group typically occurs via nucleophilic substitution or reductive amination using 3-aminopropyl halides or related reagents. Though specific detailed protocols for this step are less documented in the provided sources, common approaches include:

- Reaction of N-methyl-2-fluoroaniline with 3-chloropropylamine or 3-bromopropylamine under basic conditions

- Use of protective groups to control selectivity

- Purification by extraction and crystallization

| Parameter | Condensation-Methylation-Ammonolysis Route | Amidation-Methylation-Hydrolysis Route |

|---|---|---|

| Starting Material | o-fluoroaniline + p-acetamidobenzenesulfonyl chloride | o-fluoroaniline + formic acid |

| Key Intermediates | Substance A, Substance B | N-(2-fluorophenyl) formamide, N-methyl-N-(2-fluorophenyl) formamide |

| Methylation Agent | Methyl iodide + sodium hydride | Dimethyl carbonate + potassium carbonate |

| Reaction Temperatures | 0 to 60 °C (varies by step) | 120-140 °C (methylation), 80 °C (hydrolysis) |

| Reaction Time | 2-5 h per step | 3-5 h (methylation), 5 h (hydrolysis) |

| Yield of N-methyl-2-fluoroaniline | 83-86% | 86.5-96% |

| Environmental Considerations | Simple, low pollution, solvent recycling | Use of green methylation agent, controlled pressure |

- The co-production method (condensation route) reduces production costs and time by simultaneously generating crystalline sulfanilamide, an industrially valuable compound.

- The amidation route's use of dimethyl carbonate avoids toxic methylating agents, aligning with green chemistry principles.

- Both methods achieve high purity products (>95%) suitable for further functionalization.

- Reaction parameters such as temperature, catalyst loading, and solvent choice critically influence yield and safety.

- Industrial scale-up feasibility is demonstrated, with solvent recovery and mild reaction conditions.

The preparation of this compound involves efficient synthesis of N-methyl-2-fluoroaniline intermediates via either condensation-methylation-ammonolysis or amidation-methylation-hydrolysis routes. Both methods provide high yields and purity with environmentally considerate processes. Subsequent functionalization with a 3-aminopropyl group, while less detailed in the literature, typically employs nucleophilic substitution techniques. These well-established methods support industrial production with optimized cost, safety, and environmental profiles.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-2-fluoro-N-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(3-aminopropyl)-2-fluoro-N-methylbenzamide, while reduction could produce N-(3-aminopropyl)-2-fluoro-N-methylcyclohexylamine.

Scientific Research Applications

Chemical Synthesis

N-(3-aminopropyl)-2-fluoro-N-methylaniline serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as nucleophilic substitutions and reductions, allows it to be transformed into more complex molecules.

Key Reactions:

- Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles.

- Reduction Reactions: The amino group can be converted into various derivatives depending on the reaction conditions.

Biological Applications

This compound is increasingly utilized in biological research due to its potential interactions with enzymes and receptors.

Case Study: Protein-Ligand Interactions

Research has demonstrated that this compound can act as a ligand for certain protein targets, influencing enzyme activity and protein folding. Such interactions are crucial for drug development and understanding metabolic pathways.

Pharmaceutical Development

The compound is being investigated as a precursor for synthesizing pharmaceutical agents, particularly those targeting neurological disorders due to its ability to cross the blood-brain barrier effectively.

Example: Drug Candidate Development

Initial studies suggest that derivatives of this compound may exhibit neuroprotective properties, making them candidates for further development in treating neurodegenerative diseases.

Industrial Applications

In the industrial sector, this compound is used in producing specialty chemicals, including coatings and polymers. Its unique properties enhance the performance characteristics of these materials.

Mechanism of Action

The mechanism by which N-(3-aminopropyl)-2-fluoro-N-methylaniline exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Aniline Derivatives

Key Differences :

- Fluorine Position : The ortho-fluorine in the target compound may sterically hinder electrophilic substitution reactions compared to para-substituted analogs .

Aminopropyl-Functionalized Compounds

Key Differences :

- Aromatic vs. Aliphatic Functionality: The target compound’s fluorinated aryl group may reduce metal-binding efficiency compared to aliphatic amines like trans-1,4-diaminocyclohexane, which exhibit stronger Ag(I) affinity .

- Biological Activity: Piperazinyl derivatives (e.g., N-{3-[4-(3-aminopropyl)piperazinyl]propyl} betulinamides) show antimalarial activity (IC₅₀ ~175–220 nM), suggesting that the absence of a piperazine ring in the target compound limits similar bioactivity .

Physicochemical and Functional Implications

- Solubility: The 3-aminopropyl chain likely increases water solubility compared to non-polar analogs like 2-Fluoro-N-methylaniline.

- Reactivity : The ortho-fluorine may direct electrophilic attacks to the para position, but steric hindrance could slow reaction kinetics .

- Sorption Potential: Unlike N-(3-aminopropyl)-2-pipecoline, the target compound’s fluorinated aryl group may reduce affinity for Ag(I), as fluorine’s electronegativity competes with metal coordination .

Biological Activity

N-(3-aminopropyl)-2-fluoro-N-methylaniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : CHFN

- Molecular Weight : 182.24 g/mol

- Functional Groups : The compound features an amine group, a fluorine atom, and an aniline structure, which are significant for its biological activity.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Mannich Reaction : This involves the reaction of formaldehyde with amines and ketones or aldehydes to form Mannich bases. The incorporation of 2-fluoroaniline in the reaction yields the desired product .

- Fluorination Techniques : The introduction of fluorine can be achieved via electrophilic fluorination methods which enhance the compound's lipophilicity and biological activity .

Anticancer Properties

Research has indicated that derivatives of this compound exhibit significant anticancer activity. For instance, compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines:

- IC Values : Studies report IC values ranging from 25.72 ± 3.95 μM to 45.2 ± 13.0 μM against different cancer cell lines such as MCF and U87 glioblastoma cells .

| Compound | Cell Line | IC (μM) |

|---|---|---|

| Compound 1 | MCF Cells | 25.72 ± 3.95 |

| Compound 2 | U87 Cells | 45.2 ± 13.0 |

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Compounds with similar structures have demonstrated moderate to good activity against various microbial strains:

- Antibacterial Efficacy : Compounds derived from similar scaffolds have shown effective inhibition against both Gram-positive and Gram-negative bacteria, highlighting their therapeutic potential in treating infections .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : Some studies suggest that the compound may act as an inhibitor of key enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : It may also interact with G-protein coupled receptors (GPCRs), influencing various physiological responses related to metabolism and cell growth .

Case Studies

-

Study on Anticancer Activity :

- A study evaluated the effects of this compound on MCF cell lines, showing a significant increase in apoptosis rates when treated with the compound over a period of time.

- Flow cytometry analysis confirmed that the compound induced cell cycle arrest at the G1 phase, leading to decreased cell viability.

- Antimicrobial Evaluation :

Q & A

Q. What synthetic methodologies are effective for preparing N-(3-aminopropyl)-2-fluoro-N-methylaniline, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted modification of copolymers (e.g., VBC/DVB) with amine derivatives is a validated approach for structurally similar compounds . For methylation steps, Pt/C-catalyzed reductive amination using formic acid as a hydrogen donor has demonstrated high yields (e.g., 89% for N-([1,1'-biphenyl]-4-ylmethyl)-2-fluoro-N-methylaniline) . Optimization involves adjusting catalyst loading (e.g., 0.3 mol% Pt/C), solvent choice (toluene), and stoichiometry of reducing agents (e.g., 3.0 equiv. PhSiH3).

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Elemental analysis : Determines chlorine and nitrogen content to confirm functional group incorporation (e.g., 5.30 mmol/g Cl in VBC/DVB copolymers) .

- NMR spectroscopy : ¹H/¹³C NMR resolves methyl and fluorine substituent positions (e.g., biphenyl derivatives in ).

- HRMS : Validates molecular ion peaks (e.g., C₁₇H₂₂N [M+H]⁺ with <0.7 ppm error) .

- Water regain measurements : Assess hydrophilicity for applications in aqueous systems .

Advanced Research Questions

Q. How do structural features (fluorine, methyl, and aminopropyl groups) influence the metal ion selectivity of this compound in sorption studies?

- Methodological Answer : Fluorine’s electron-withdrawing effect enhances Ag(I) affinity by polarizing the amine donor sites. Comparative studies with trans-1,4-diaminocyclohexane resins show selectivity trends (e.g., 130.7 mg/g Ag(I) sorption vs. 21.5 mg/g in real solutions) . To evaluate selectivity:

- Test sorption in multi-metal solutions (e.g., Ag(I), Cu(II), Pb(II)).

- Use selectivity coefficients (e.g., ) to quantify preferences.

- Compare with non-fluorinated analogs to isolate fluorine’s role.

Q. How can kinetic models resolve discrepancies in sorption capacity data for amine-functionalized resins?

- Methodological Answer : Apply pseudo-first-order or pseudo-second-order models to distinguish diffusion-limited vs. chemisorption mechanisms. For example, pseudo-first-order kinetics (R² > 0.99) were observed for Ag(I) sorption on similar resins . Discrepancies arise from:

- Particle size differences : Smaller resins exhibit faster kinetics.

- Solution pH : Affects amine protonation and metal speciation.

- Competing ions : Real solutions (e.g., chloride leaching) reduce capacity vs. synthetic systems .

Q. What strategies validate the reproducibility of sorption data across structurally related amine resins?

- Methodological Answer :

- Cross-validation : Replicate experiments with standardized protocols (e.g., 24-hour equilibration, 25°C).

- Control resins : Compare with well-characterized resins (e.g., trans-1,4-diaminocyclohexane-modified polymers) .

- Statistical analysis : Use ANOVA to assess batch-to-batch variability in modification yields (e.g., 69.2–88.3% in ).

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.